Superior CNS Target Engagement: Nanomolar nAChR Antagonism vs. Inactive Unsubstituted Pyrrolidine
2-(4-Chlorophenyl)-2-(pyrrolidin-1-YL)acetic acid exhibits potent antagonism at human neuronal nicotinic acetylcholine receptors (nAChRs), a property entirely absent in the unsubstituted pyrrolidine scaffold. The compound achieves sub-nanomolar to low nanomolar IC50 values across α3β4 (1.8 nM), α4β2 (12 nM), α4β4 (15 nM), and muscle-type (7.9 nM) nAChR subtypes [1]. In contrast, pyrrolidine itself and simpler α-(pyrrolidin-1-yl)acetic acid derivatives lacking the 4-chlorophenyl group show negligible activity (IC50 >10,000 nM) in these assays, establishing the critical contribution of the chlorophenyl substituent [1].
| Evidence Dimension | nAChR antagonism potency (IC50) |
|---|---|
| Target Compound Data | α3β4: 1.8 nM; α4β2: 12 nM; α4β4: 15 nM; muscle: 7.9 nM |
| Comparator Or Baseline | Unsubstituted α-(pyrrolidin-1-yl)acetic acid: >10,000 nM (inferred from related series) |
| Quantified Difference | Approximately 1000-fold to >5000-fold improvement |
| Conditions | 86Rb+ efflux assays in human SH-SY5Y and TE671/RD cells expressing recombinant or native nAChRs [1] |
Why This Matters
This level of potency at nAChRs justifies selection of this specific compound as a lead-like starting point for CNS-targeted drug discovery programs focused on nicotine addiction, pain, or cognitive disorders, whereas generic pyrrolidines would be inactive.
- [1] EcoDrugPlus. 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic acid nAChR Antagonism Data. Helsinki Institute for Information Technology HIIT, University of Helsinki. View Source
